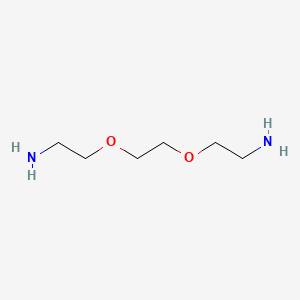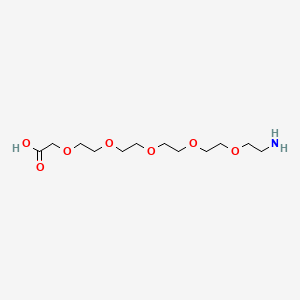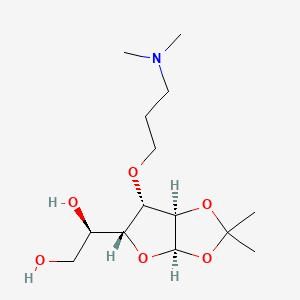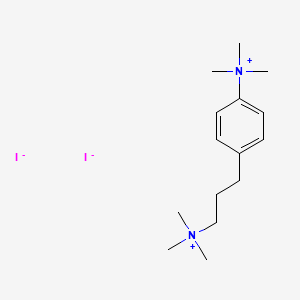
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Hydroxylation Studies
- Hydroxylation of Substituted Anilines and Acetanilides: Research by Daly et al. (1968) investigated the hydroxylation of various substituted anilines and acetanilides, including the hydroxylation of 4-chloro- and 4-fluoro-acetanilides to 4-hydroxy derivatives (Daly, Guroff, Udenfriend, & Witkop, 1968).
Agricultural Applications
- Protection of Corn from Herbicidal Injury: Leavitt and Penner (1978) explored the use of the antidote R-25788 to protect corn seedlings from injury by various acetanilide herbicides (Leavitt & Penner, 1978).
- Synthesis and Application of Herbicide Antidotes: Sacher et al. (1983) reported on chemical safeners for the use of acetanilide herbicides in grain sorghum, emphasizing the effectiveness of 2,4-disubstituted-thiazoles (Sacher, Lee, Schafer, & Howe, 1983).
Environmental Impact and Detection
- Designing Enzyme-Linked Immunosorbent Assays for Genotoxic Metabolites: Tessier and Clark (1999) reported on the design of competitive enzyme-linked immunosorbent assays for detecting environmental contaminants related to chloroacetanilide herbicides (Tessier & Clark, 1999).
Soil Interaction and Degradation
- Adsorption and Bioactivity in Soils: Research by Weber and Peter (1982) focused on the adsorption and bioactivity of acetanilide herbicides in soils, correlating these factors with soil parameters (Weber & Peter, 1982).
- Anaerobic Transformation of Acetanilide Herbicides: Stamper, Traina, and Tuovinen (1997) studied the transformation of acetanilide herbicides under anaerobic conditions, particularly examining the role of sulfate-reducing bacteria (Stamper, Traina, & Tuovinen, 1997).
Synthesis and Characterization
- Synthesis of 2-Hydroxy-N-Methyl Acetanilide: A study by Zheng Ling (2006) detailed the synthesis process and characterization of 2-hydroxy-N-methyl acetanilide (Zheng Ling, 2006).
Chemoproteomic Profiling
- Profiling of Acetanilide Herbicides: Counihan et al. (2017) conducted chemoproteomic profiling of acetanilide herbicides, revealing their role in inhibiting fatty acid oxidation (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Additional References
Several other studies provide insights into the properties, transformations, and environmental interactions of acetanilide compounds. These include the works of Nagrimanov et al. (2018) on the thermochemistry of drugs (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018), Meth–Cohn, Narine, and Tarnowski (1981) on the synthesis of chloroquinolinecarbaldehydes (Meth–Cohn, Narine, & Tarnowski, 1981), and Singh, Kumar, and Mishra (2018) on the pharmacological aspects of acetanilide derivatives (Singh, Kumar, & Mishra, 2018).
Propiedades
Número CAS |
3613-84-1 |
|---|---|
Nombre del producto |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Fórmula molecular |
C10H11Cl2NO3 |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-3-1-2-4-8(7)15/h1-4,9,14-15H,5-6H2 |
Clave InChI |
GZFGDLGLBNEVDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
SMILES canónico |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Apariencia |
Solid powder |
Otros números CAS |
3613-84-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)








